molecular formula C31H29BrN2O2 B12303816 rac-N-DesmethylBedaquiline

rac-N-DesmethylBedaquiline

Cat. No.: B12303816
M. Wt: 541.5 g/mol
InChI Key: GOBOQBZOZDRXCQ-UHFFFAOYSA-N
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Description

rac-N-DesmethylBedaquiline is a racemic mixture of the N-desmethyl metabolite of bedaquiline, a diarylquinoline-class antitubercular agent. Its molecular formula is C₃₁H₂₉BrN₂O₂ (average mass: 541.489 Da; monoisotopic mass: 540.141240 Da) . The compound features two stereocenters, with the IUPAC name (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4-(methylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol. It is associated with CAS number 861709-47-9 and serves as a critical intermediate or metabolite in bedaquiline’s pharmacokinetic and pharmacodynamic profile .

Properties

IUPAC Name

1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBOQBZOZDRXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-DesmethylBedaquiline involves the demethylation of bedaquiline. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in laboratory settings for research purposes. The process involves precise control of reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-N-DesmethylBedaquiline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

rac-N-DesmethylBedaquiline is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of bedaquiline. Its applications include:

Mechanism of Action

rac-N-DesmethylBedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase enzyme, similar to bedaquiline. This inhibition disrupts the production of ATP, which is essential for the energy metabolism of Mycobacterium tuberculosis. The compound binds to the c subunit of the ATP synthase enzyme, preventing its rotation and thereby inhibiting ATP synthesis .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Methylation Status: this compound lacks one methyl group compared to bedaquiline, altering its metabolic stability. N-Didesmethyl Bedaquiline shows further reduction in molecular weight (527.46 Da), which may compromise target binding due to decreased hydrophobic interactions .

Deuterated Derivatives :

  • N-Desmethyl Bedaquiline-d6 incorporates six deuterium atoms, increasing molecular weight to 547.52 Da. Deuterium slows metabolic degradation, making it valuable for tracing bedaquiline’s metabolic pathways in preclinical studies .

Oxidation Products :

  • Bedaquiline N-Oxide exhibits a higher molecular weight (571.52 Da) and polarity due to the N-oxide moiety. This modification may reduce membrane permeability but enhance solubility .

Pharmacokinetic and Toxicity Profiles

  • This compound : As a primary metabolite, it contributes to bedaquiline’s prolonged activity but may accumulate in hepatic tissues, raising concerns about hepatotoxicity .
  • Des-O-Methyl Bedaquiline : The absence of the methoxy group likely diminishes target affinity, as this group is critical for binding to mycobacterial ATP synthase .

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